![molecular formula C8H6ClN3O B12815416 N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride](/img/structure/B12815416.png)
N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen Imidazoles are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride typically involves the reaction of 1H-benzo[d]imidazole-2-carbimidoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the N-hydroxy derivative. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazole-2-carbimidoyl chloride: The parent compound without the N-hydroxy group.
N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide: A similar compound with a carboxamide group instead of a carbimidoyl chloride group.
1H-Benzo[d]imidazole-2-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride is unique due to the presence of both the N-hydroxy and carbimidoyl chloride groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
(2Z)-N-hydroxy-1H-benzimidazole-2-carboximidoyl chloride |
InChI |
InChI=1S/C8H6ClN3O/c9-7(12-13)8-10-5-3-1-2-4-6(5)11-8/h1-4,13H,(H,10,11)/b12-7- |
InChI Key |
CZUIOSVDBMUEKG-GHXNOFRVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=N/O)/Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


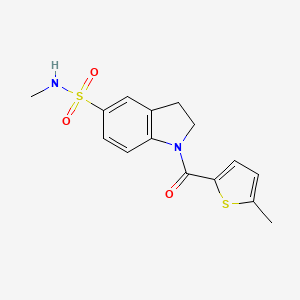
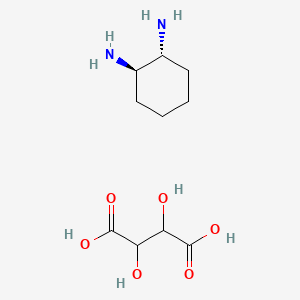
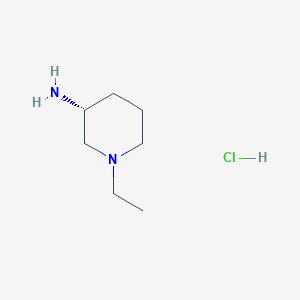
![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)
![N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B12815355.png)

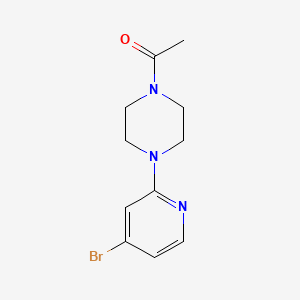
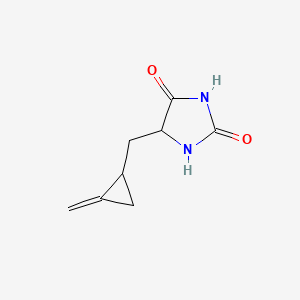
![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)

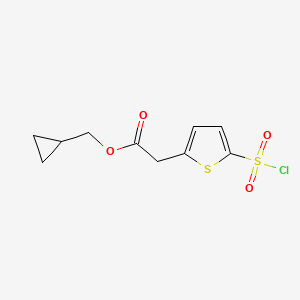
![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815403.png)
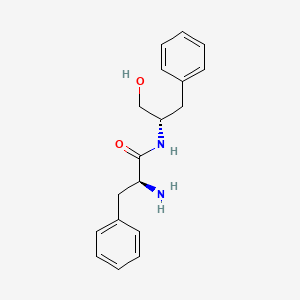
![Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B12815410.png)
